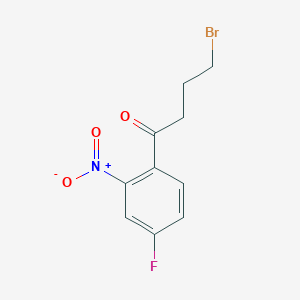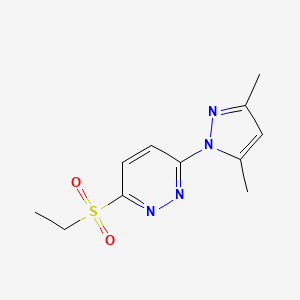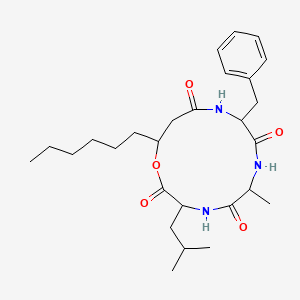![molecular formula C23H20N4O4 B14515285 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline CAS No. 62799-32-0](/img/structure/B14515285.png)
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is a complex organic compound that features a fluorenone core substituted with nitro groups and an amino group linked to a diethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline typically involves multi-step organic reactions. One common route starts with the nitration of fluorenone to introduce nitro groups at the 2 and 7 positions. This is followed by the formation of the fluorenylidene intermediate, which is then reacted with N,N-diethylaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitrofluorenone derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated fluorenylidene derivatives.
Applications De Recherche Scientifique
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The nitro groups and the fluorenylidene moiety may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dinitrofluorenone: Shares the fluorenone core and nitro groups but lacks the amino and diethylaniline moieties.
2-(4-Cyano-2,7-dinitro-fluoren-9-ylidene)-malononitrile: Similar fluorenylidene structure with different substituents.
(2,4,7-Trinitro-9-fluorenylidene)malonitrile: Contains additional nitro groups and different substituents.
Uniqueness
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is unique due to the combination of its fluorenylidene core with nitro groups and the diethylaniline moiety
Propriétés
Numéro CAS |
62799-32-0 |
|---|---|
Formule moléculaire |
C23H20N4O4 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
4-[(2,7-dinitrofluoren-9-ylidene)amino]-N,N-diethylaniline |
InChI |
InChI=1S/C23H20N4O4/c1-3-25(4-2)16-7-5-15(6-8-16)24-23-21-13-17(26(28)29)9-11-19(21)20-12-10-18(27(30)31)14-22(20)23/h5-14H,3-4H2,1-2H3 |
Clé InChI |
XYSLKCGBUVUFHA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)

![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)

![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)





![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
